11,15-Dimethylhexadecan-7-one

Description

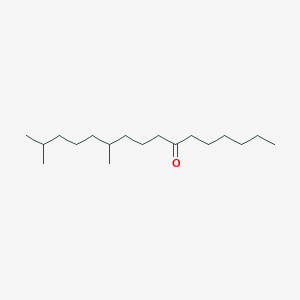

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11,15-dimethylhexadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-5-6-7-8-14-18(19)15-10-13-17(4)12-9-11-16(2)3/h16-17H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTCFGAGGCGUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304018 | |

| Record name | 11,15-dimethylhexadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-52-6 | |

| Record name | 7-Hexadecanone, 11,15-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 163905 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,15-dimethylhexadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polyketide Synthase Pks Pathway:polyketide Synthases Construct Carbon Chains in a Manner Analogous to Fatty Acid Synthases. Methyl Branches Are Incorporated into the Growing Chain when the Pks Machinery Utilizes a 2s Methylmalonyl Coa Extender Unit Instead of the Usual Malonyl Coa.nih.govrsc.orgresearchgate.netthe Precursor for This Methyl Branched Extender Unit, Propionyl Coa, Can Be Derived from the Catabolism of Bcaas Such As Valine and Isoleucine.annualreviews.orgthe Pks Complex Controls the Specific Points at Which These Methylmalonyl Coa Units Are Incorporated, Leading to the Precise Branching Patterns Observed in the Final Natural Product.u Tokyo.ac.jp

Chemoecological Significance of Branched Ketones

Branched ketones, such as 11,15-dimethylhexadecan-7-one, are a class of aliphatic compounds with significant roles in the chemical ecology of various organisms. These molecules function as semiochemicals—chemical signals that convey information between organisms and mediate critical interactions. Their structural diversity, including chain length, the position of the keto group, and the location and stereochemistry of methyl branches, allows for a high degree of specificity in chemical communication systems. rsc.org

Role in Inter- and Intraspecific Chemical Communication and Behavioral Modulation

Methyl-branched ketones are widely utilized as pheromones for inter- and intraspecific communication, particularly among insects. rsc.org These volatile compounds can act as sex pheromones, aggregation pheromones, or alarm signals, profoundly influencing the behavior of the receiving organism. rsc.orggerli.com The structural features of these ketones are critical for their function. For instance, many insect pheromones are ketones with chain lengths ranging from C6 to C18. rsc.org The position of the carbonyl group can be an indicator of the biosynthetic origin; for example, many shorter-chain (C6-C9) pheromones are 3-ketones, suggesting a polyketide biosynthesis pathway, whereas longer-chain ketones are often 2-ketones. rsc.org

While specific pheromonal activity for this compound is not extensively documented in available literature, its structure, a long-chain dimethyl-branched ketone, is consistent with compounds known to function as insect pheromones. For example, 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane (B1234090) have been identified as major and minor sex pheromone components, respectively, for the coffee leaf miner moth, Leucoptera coffeella. researchgate.net Similarly, various other methyl-branched ketones serve as crucial chemical signals for a diverse range of insects, including ants, beetles, and moths, as well as for other arthropods like spiders. rsc.orggerli.com In some spider species, 2-heptadecanone (B131142) found in the web attracts females. gerli.com Beyond insects, ethyl-branched ketones have been identified in the glandular secretions of caimans, where they are believed to play a role in intraspecific chemical communication. researchgate.net

Table 2: Examples of Branched Aliphatics in Chemical Communication

| Compound | Organism | Function | Reference(s) |

|---|---|---|---|

| 5,9-Dimethylhexadecane | Coffee leaf miner moth (Leucoptera coffeella) | Sex Pheromone (minor component) | researchgate.net |

| 4-Methyl-3-heptanone | Various Ant Species | Alarm Pheromone | rsc.org |

| 8-Methyl-2-nonanone | Agnelenidae family spiders | Pheromone | gerli.com |

| 6-Methyl-3-heptanone | Agnelenidae family spiders | Pheromone | gerli.com |

| 2-Heptadecanone | Pholcidae family spiders | Pheromone (female attractant) | gerli.com |

Ecological Impact on Plant-Insect Interactions and Microbial Ecosystems

The ecological influence of branched ketones extends to complex interactions between plants, insects, and microorganisms. In plant-insect dynamics, volatile organic compounds (VOCs), which can include ketones, are fundamental mediators of behavior. ias.ac.inresearchgate.net Plants produce a vast array of secondary metabolites that can act as attractants for pollinators or, conversely, as repellents or feeding deterrents against herbivores. ias.ac.in For example, 2-tridecanone, a methyl ketone secreted by glandular trichomes on wild tomato plants, acts as an insecticide, conferring resistance to various insect pests. gerli.com Furthermore, when a plant is damaged by an herbivore, it can release a specific blend of HIPVs (herbivore-induced plant volatiles). nih.gov This chemical plume can serve as a signal to neighboring plants, which may then "eavesdrop" and prime their own defenses in anticipation of an attack. nih.gov This plant-plant communication can have significant ecological consequences, leading to increased resistance to pests at a community level. nih.gov

In microbial ecosystems, aliphatic ketones play crucial roles as both metabolic intermediates and signaling molecules. Many soil and aquatic microbes can degrade hydrocarbons, a process that often involves the oxidation of alkanes to alcohols and subsequently to ketones, as described in section 4.2.2. frontiersin.orgfrontiersin.org Therefore, ketones are key metabolites in the biogeochemical cycling of carbon in environments contaminated with petroleum products. frontiersin.org Beyond their role in catabolism, specific ketones function as semiochemicals for microorganisms. A well-documented example is the quorum sensing system in the bacterium Vibrio cholerae, which utilizes a hydroxylated alkyl ketone, 3-hydroxytridecan-4-one, as an autoinducer to regulate virulence factor expression and biofilm formation. gerli.com Other ketones produced by microbes, such as those isolated from Streptomyces species, exhibit antimicrobial properties, indicating a role in competitive interactions within microbial communities. gerli.com Some fungi also produce short-chain ketones like 3-octanone, which has been shown to have a nematicidal role, protecting the fungus from nematode parasites. gerli.com These examples highlight the diverse and vital functions of branched ketones in shaping the structure and function of microbial ecosystems.

Table 3: Ecological Impacts of Branched Ketones

| Ecological Interaction | Role of Branched Ketone | Example | Reference(s) |

|---|---|---|---|

| Plant Defense | Insecticide | 2-Tridecanone in wild tomato repels insect herbivores. | gerli.com |

| Plant-Plant Communication | Warning Signal | Component of herbivore-induced plant volatiles (HIPVs) that prime defenses in neighboring plants. | nih.gov |

| Microbial Metabolism | Metabolic Intermediate | Formation during microbial degradation of long-chain alkanes. | frontiersin.orgfrontiersin.org |

| Microbial Communication | Quorum Sensing Molecule | 3-Hydroxytridecan-4-one regulates virulence in Vibrio cholerae. | gerli.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Heptadecanone |

| 2-Tridecanone |

| 3-Hydroxytridecan-4-one |

| 3-Octanone |

| 4-Methyl-3-heptanone |

| 5,9-Dimethylhexadecane |

| 5,9-Dimethylpentadecane |

| 6-Methyl-3-heptanone |

| 8-Methyl-2-nonanone |

| Caffeic acid |

| Chlorogenic acid |

| Dihydroxyacetone |

| Ethylene |

| Jasmonic acid |

Synthetic Pathways and Chemical Transformations of 11,15 Dimethylhexadecan 7 One and Analogues

Total Synthesis Approaches to Branched Aliphatic Ketones

The total synthesis of complex, long-chain aliphatic ketones such as 11,15-dimethylhexadecan-7-one presents unique challenges in controlling regioselectivity and stereoselectivity. These molecules, often found as components of natural products, require strategic planning to construct the carbon skeleton and install functional groups at precise locations. Methodologies for their synthesis often rely on a combination of classical carbon-carbon bond-forming reactions and modern stereoselective techniques.

Retrosynthetic Analysis Strategies for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, more readily available precursors. amazonaws.comlibretexts.orgub.edu For a branched aliphatic ketone like this compound, the primary disconnections are typically made at the carbon-carbon bonds adjacent to the carbonyl group, as these bonds can be formed through reliable reactions like Grignard additions or organometallic couplings. pharmacy180.com

A logical retrosynthetic plan for this compound would involve disconnecting the C6-C7 or C7-C8 bond. This approach simplifies the target molecule into two key fragments.

Disconnection A (C6-C7 bond): This disconnection yields a six-carbon aldehyde (heptanal precursor) and a ten-carbon organometallic reagent derived from 1,5-dimethylnonyl halide. This is a common strategy as it corresponds to the forward reaction of an organometallic reagent with an aldehyde, followed by oxidation.

Disconnection B (C7-C8 bond): This approach generates a four-carbon fragment (from the C8-C18 chain) and a larger fragment containing the ketone precursor. This might be synthetically accessible through methods like the reaction of an organometallic reagent with a carboxylic acid derivative. nih.gov

These strategies aim to reduce the complexity of the target molecule by breaking it down into synthons—idealized fragments that can be generated from known synthetic equivalents. ub.edudeanfrancispress.com

| Disconnection Strategy | Precursor 1 (Synthon) | Precursor 2 (Synthon) | Corresponding Forward Reaction |

| C6-C7 Bond | 4,8-dimethylnonyl nucleophile | Heptanoyl electrophile | Grignard reaction with an aldehyde/ester or organocuprate coupling with an acyl chloride. |

| C7-C8 Bond | Hexyl nucleophile | 4,8-dimethyl-decanoic acid derivative | Reaction of an organolithium or Grignard reagent with a Weinreb amide or acid chloride. |

| Aldol-type | 2-undecanone | 5-methylhexanal | Aldol condensation followed by reduction/modification (less direct). |

**3.1.2. Carbon-Carbon Bond Formation Methodologies

The construction of the eighteen-carbon backbone of this compound requires robust and efficient carbon-carbon bond-forming reactions.

Grignard reactions are fundamental in organic synthesis for creating carbon-carbon bonds. masterorganicchemistry.com A plausible route to an analogue of this compound involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde. organic-chemistry.org For instance, reacting 4,8-dimethylnonylmagnesium bromide with heptanal would yield a secondary alcohol. This alcohol intermediate can then be oxidized to the target ketone. study.comyoutube.com

The general mechanism involves the nucleophilic attack of the partially negative carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org An acidic workup then protonates the resulting alkoxide to form the alcohol. libretexts.orgleah4sci.com

Reaction Steps:

Formation of Grignard Reagent: An alkyl halide is reacted with magnesium metal in an ether solvent.

Nucleophilic Addition: The Grignard reagent adds to a carbonyl compound (e.g., an aldehyde).

Hydrolysis: Dilute acid is added to hydrolyze the intermediate and form the alcohol. libretexts.org

Alternatively, organometallic reagents can react with carboxylic acid derivatives. For example, the reaction of an organolithium compound with a Weinreb amide (N-methoxy-N-methylamide) is a highly effective method for synthesizing ketones, as the intermediate is stable and does not typically proceed to form a tertiary alcohol. nih.gov

Achieving the correct stereochemistry at the C11 and C15 positions is a significant challenge. Direct asymmetric alkylation of ketones remains a difficult transformation due to issues like enolate geometry and potential for overalkylation. nih.gov Modern synthetic chemistry has developed several strategies to overcome these hurdles.

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are then removed. tuwien.at For instance, a ketone can be converted into a chiral enamine or imine, which is then alkylated diastereoselectively. Hydrolysis subsequently cleaves the auxiliary and reveals the enantioenriched α-alkylated ketone. tuwien.at

Recent advances have focused on catalytic asymmetric methods. organic-chemistry.org Transition-metal catalysis, particularly with nickel, has shown promise for the enantioselective α-alkylation of ketones using unactivated alkyl halides. organic-chemistry.org Organocatalysis, using small chiral organic molecules like primary or secondary amines, can also facilitate the stereoselective alkylation of ketones by forming chiral enamines in situ. nih.govtuwien.at

| Method | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is covalently attached to the ketone to direct alkylation, then removed. tuwien.at | High diastereoselectivity, reliable. tuwien.at | Requires additional steps for attachment and removal (low atom economy). tuwien.at |

| Transition-Metal Catalysis | Chiral metal complexes (e.g., Ni, Pd) catalyze the enantioselective coupling of an enolate with an alkyl halide. nih.govorganic-chemistry.org | Catalytic quantities of chiral material, high enantioselectivity. organic-chemistry.org | Metal contamination, sensitivity to functional groups. |

| Organocatalysis | Small chiral organic molecules (e.g., amines) form chiral enamines that react stereoselectively. nih.govtuwien.at | Metal-free, often milder conditions. nih.gov | Substrate scope can be limited, catalyst loading may be high. |

Functional Group Interconversions for Ketone Formation

Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk In the synthesis of this compound, the final key step is often the formation of the ketone functional group itself.

The most common and reliable method for preparing a ketone is the oxidation of a secondary alcohol. fiveable.mesolubilityofthings.com The secondary alcohol precursor, formed via a Grignard reaction or other C-C coupling methods, can be oxidized using a variety of reagents. youtube.com

Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid) are effective for oxidizing secondary alcohols to ketones. imperial.ac.ukfiveable.me PCC is a milder option that is less likely to affect other sensitive functional groups. solubilityofthings.com

Activated DMSO Reagents: The Swern oxidation and related methods use dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride) to carry out the oxidation under mild, non-acidic conditions. imperial.ac.uk These are often preferred for complex molecules as they avoid harsh metals.

Other Methods: Rhodium-catalyzed reductive coupling combined with redox isomerization can directly convert aldehydes into branched ketones, bypassing the separate alcohol oxidation step. nih.govorganic-chemistry.org Another route involves the reaction of a Grignard reagent with a nitrile, which, after hydrolysis, yields a ketone. organic-chemistry.orgleah4sci.com

| Oxidizing Agent | Conditions | Key Features |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for primary alcohols to aldehydes and secondary alcohols to ketones. solubilityofthings.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Strong oxidant, inexpensive. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temperature (-78°C) | Very mild, metal-free, good for complex molecules. imperial.ac.uk |

Stereoselective Synthesis and Chiral Induction in Branched Ketone Production

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its two chiral centers. This is achieved through stereoselective synthesis, where one stereoisomer is formed preferentially over others.

Chiral induction can be achieved by several means:

Substrate Control: If one of the starting materials already contains a chiral center, it can influence the stereochemistry of newly formed chiral centers.

Reagent Control: Using a chiral reagent, such as a chiral reducing agent or a chiral base for enolate formation, can induce asymmetry in the product. rsc.org For example, generating a lithium enolate with a chiral lithium amide base can create a chiral environment that directs an incoming electrophile to one face of the enolate. rsc.org

Catalyst Control: Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. This is seen in the hydrogen borrowing catalysis approach, where an iridium catalyst can facilitate the alkylation of ketones with alcohols stereoselectively. researchgate.net

For a molecule with multiple, distant stereocenters like this compound, a common strategy is a convergent synthesis. youtube.com This involves preparing separate chiral fragments, each containing one of the desired stereocenters, and then coupling them together late in the synthesis. This approach maximizes efficiency and allows for better control over the final product's stereochemistry. The Nazarov reaction, an electrocyclic reaction, can also be employed for the stereoselective synthesis of certain cyclic ketones, demonstrating a powerful method for controlling stereochemistry during ring formation. acs.org

Chemoenzymatic Synthesis of Methyl-Branched Compounds

The chemoenzymatic approach to organic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions, offering a powerful strategy for the construction of complex molecules like methyl-branched ketones. While specific enzymatic routes to this compound are not extensively documented, established methodologies for the synthesis of chiral alcohols and ketones can be adapted for this purpose.

A potential chemoenzymatic route could involve the enzymatic resolution of a racemic precursor alcohol or the stereoselective enzymatic oxidation of a prochiral diol. For instance, lipases are widely used for the kinetic resolution of racemic alcohols through transesterification, providing access to enantiomerically enriched secondary alcohols that can then be oxidized to the corresponding ketone.

Furthermore, the synthesis of hydroxymethyl ketones via a chemoenzymatic route has been reported, which could serve as a foundational method. This process involves the transformation of halogenomethyl ketones into acetoxymethyl ketones, followed by enzyme-catalyzed ethanolysis to yield the desired hydroxymethyl ketone researchgate.net. Adapting this to a long-chain branched structure would involve the synthesis of an appropriate α-haloketone precursor.

The general steps for a hypothetical chemoenzymatic synthesis of a methyl-branched ketone are outlined below:

| Step | Description | Reagents/Enzymes |

| 1 | Chemical synthesis of a racemic long-chain secondary alcohol precursor. | Grignard reaction, reduction of a ketone. |

| 2 | Enzymatic kinetic resolution of the racemic alcohol. | Lipase (B570770) (e.g., Novozym 435), acyl donor. |

| 3 | Separation of the acylated alcohol from the unreacted enantiomer. | Chromatographic techniques. |

| 4 | Chemical oxidation of the resolved alcohol to the ketone. | Mild oxidizing agents (e.g., PCC, Swern oxidation). |

This pathway would yield an enantiomerically enriched form of the target methyl-branched ketone, which can be crucial for applications where stereochemistry is important.

Green Chemistry Principles in Ketone Synthesis

The application of green chemistry principles to the synthesis of ketones aims to reduce the environmental impact of chemical processes. Key aspects include the use of alternative energy sources, solvent-free conditions, and aqueous media.

Ultrasound-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, milder conditions, and improved yields. The application of ultrasound can enhance the synthesis of ketones through various reactions, such as the oxidation of alcohols and the Claisen-Schmidt condensation for the formation of chalcones conicet.gov.armdpi.com.

For the synthesis of a long-chain aliphatic ketone, ultrasound could be employed to accelerate the oxidation of the corresponding secondary alcohol. The use of heterogeneous catalysts in conjunction with ultrasound can further enhance the green credentials of the synthesis by allowing for easy catalyst recovery and reuse researchgate.netnih.gov. A study on the ultrasound-assisted synthesis of β-amino ketones via a Mannich reaction demonstrated the efficiency of this technique, utilizing recyclable magnetite nanoparticles as a catalyst researchgate.net.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Ketone Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.comresearchgate.net |

| Temperature | Often requires heating | Can often be performed at room temperature nih.gov |

| Yield | Variable | Generally higher yields researchgate.net |

| Energy Consumption | High | Lower |

| Catalyst | Often homogeneous | Can utilize heterogeneous, recyclable catalysts researchgate.net |

Conducting organic reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can be facilitated by grinding, heating, or microwave irradiation. The ketalization of glycerol with acetone to produce solketal has been successfully carried out under solventless conditions using an ion exchange resin as a catalyst nih.gov. This demonstrates the feasibility of performing reactions with ketones and their precursors without a solvent.

The reduction of ketones to alcohols has also been achieved in the solid state, for example, by treating inclusion complexes of ketones with sodium borohydride cmu.edu. Such solvent-free approaches minimize waste and reduce the environmental hazards associated with solvent use.

Aqueous media synthesis is another green alternative. While the low solubility of long-chain aliphatic compounds in water can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous systems.

Synthesis of Structural Analogues and Derivatization of this compound

The derivatization of this compound can lead to the formation of novel compounds with potentially interesting properties and applications.

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds with a wide range of applications. The synthesis of QAS derivatives from a long-chain ketone like this compound would likely proceed through a multi-step sequence. A common method involves the reductive amination of the ketone to form a tertiary amine, followed by quaternization with an alkyl halide quora.com.

A hypothetical pathway for the synthesis of a quaternary ammonium salt derivative is as follows:

Reductive Amination: The ketone is reacted with a secondary amine (e.g., dimethylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding tertiary amine.

Quaternization: The resulting tertiary amine is then reacted with an alkyl halide (e.g., methyl iodide) to yield the quaternary ammonium salt. This is known as the Menshutkin reaction nih.gov.

The synthesis of N-isopropyl-N,N-dimethylhexadecan-1-aminium bromide has been reported via the quaternization of N,N-dimethylpropan-2-amine with 1-bromohexadecane, showcasing a similar transformation on a long alkyl chain researchgate.net. The reaction to form quaternary ammonium compounds can be carried out in various solvents, including water or water-containing organic solvents, which aligns with green chemistry principles google.com.

Table 2: General Steps for Quaternary Ammonium Salt Synthesis from a Ketone

| Step | Reaction Type | Reactants | Product |

| 1 | Reductive Amination | Ketone, Secondary Amine, Reducing Agent | Tertiary Amine |

| 2 | Quaternization (Menshutkin Reaction) | Tertiary Amine, Alkyl Halide | Quaternary Ammonium Salt nih.gov |

The introduction of a thiol group can be achieved through various synthetic routes. One common method is the conversion of the ketone to a thioacetal or thioketal by reaction with a thiol in the presence of an acid catalyst mdpi.com. These protecting groups can be subsequently manipulated or removed.

Alternatively, the ketone could be reduced to the corresponding alcohol, which is then converted to a leaving group (e.g., a tosylate or mesylate). Nucleophilic substitution with a thiol-containing nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, would yield the desired thiol derivative.

The synthesis of thiol esters of long-chain fatty acids has been described, which provides a basis for the preparation of sulfur-containing derivatives of long-chain aliphatic compounds nih.govacs.org. A general method for introducing a thiol group into biologically active compounds involves a two-step process of esterification with S-trityl protected thioacetic acid followed by deprotection nih.gov. This methodology could potentially be adapted for the derivatization of this compound after suitable functional group manipulation.

A novel and controllable synthesis of β-sulfanyl ketones from aldehydes/ketones and thiols has also been developed, offering a direct route to introduce a sulfur-containing moiety in proximity to the carbonyl group mdpi.com.

Exploration of Novel Synthetic Routes to Diversify Branched Ketone Libraries

The development of diverse libraries of structurally complex molecules is a cornerstone of modern drug discovery and materials science. Branched ketones, such as this compound and its analogues, represent a class of compounds with significant potential for biological activity and unique physicochemical properties. The strategic introduction of branching and functional group diversity into ketone scaffolds can lead to the discovery of novel chemical entities with tailored functions. This section explores contemporary synthetic strategies aimed at diversifying branched ketone libraries, focusing on the exploration of novel synthetic routes that offer flexibility, efficiency, and broad substrate scope.

Recent advancements in synthetic organic chemistry have provided a number of powerful tools for the construction and diversification of branched ketones. These methods move beyond traditional approaches, enabling access to a wider range of molecular architectures. Key areas of exploration include catalytic C-C bond forming reactions, the use of versatile building blocks, and the development of stereoselective transformations.

One prominent strategy involves the transition-metal-catalyzed cross-coupling of readily available starting materials. For instance, palladium-catalyzed methodologies have been developed for the multi-carbon homologation of aryl ketones to generate long-chain ketones. nih.gov This approach allows for the selective cleavage of an Ar-C(O) bond and subsequent coupling with alkenols, providing a modular route to structurally diverse products. nih.gov The regioselectivity of these reactions can often be controlled by the choice of ligands, offering a means to generate either branched or linear ketone products from the same starting materials. organic-chemistry.org

Another innovative approach is the use of rhodium-catalyzed hydroarylation of alkenes, which facilitates the formation of C(sp³)–C(sp³) bonds, a common feature in branched ketones. researchgate.net Furthermore, the direct α-alkylation of ketones with simple alkenes, mediated by cooperative enamine-transition metal catalysis, presents an atom- and step-economical pathway to β-branched ketones. researchgate.net These methods are advantageous as they often utilize simple, abundant starting materials to construct complex molecular frameworks.

The concept of convergent synthesis offers a powerful strategy for the efficient assembly of complex branched ketones. youtube.com This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. youtube.com For example, a branched aromatic ketone could be synthesized by preparing a Grignard reagent and an epoxide separately, followed by their coupling and subsequent oxidation of the resulting alcohol to the ketone. youtube.com This modularity is highly amenable to library synthesis, as variations in either fragment can be readily implemented to generate a diverse set of final products.

In addition to catalytic methods, the use of versatile synthetic equivalents for ketone functionalities has gained traction. Alkynes, for instance, can serve as masked carbonyl groups. nih.gov Through selective hydration reactions, a single alkyne precursor can be converted into either a ketone or an aldehyde, providing a branch point for diversification. nih.gov This "hidden" carbonyl chemistry of alkynes opens up new avenues for designing synthetic routes to complex ketones. nih.gov

The following table summarizes some of the novel synthetic strategies for the diversification of branched ketone libraries:

| Synthetic Strategy | Key Transformation | Catalyst/Reagent | Advantages | Reference |

| Palladium-Catalyzed Homologation | Ar-C(O) bond cleavage and cross-coupling with alkenols | Palladium catalyst with specific ligands | Access to long-chain ketones from aryl ketones, good functional group tolerance. | nih.gov |

| Rhodium-Catalyzed Reductive Coupling | Aldehyde-vinyl bromide coupling and redox isomerization | Rhodium complexes with ligands like PtBu2Me or PPh3 | Regiodivergent synthesis of branched or linear ketones. | organic-chemistry.org |

| Enamine-Transition Metal Cooperative Catalysis | Direct branched-selective α-alkylation of ketones with alkenes | Enamine and transition metal catalyst | Atom- and step-economical, uses simple starting materials. | researchgate.net |

| Convergent Synthesis | Coupling of independently synthesized fragments | Grignard reagents, epoxides, etc. | Modular and efficient for complex targets. | youtube.com |

| Alkyne Hydration | Markovnikov or anti-Markovnikov hydration of alkynes | Acid or metal catalysts | Alkynes as versatile synthetic equivalents for ketones. | nih.gov |

The diversification of branched ketone libraries is not limited to the carbon skeleton. The introduction of other functional groups and stereocenters is also of paramount importance. Enantioselective methods, such as the Zn-ProPhenol catalyzed Mannich reaction of α-branched ketones, allow for the construction of quaternary carbon stereocenters with high diastereo- and enantioselectivity. researchgate.net The resulting β-aminoketones are valuable building blocks that can be further elaborated into a wide range of complex molecules. researchgate.net

Furthermore, biocatalysis offers a powerful and environmentally friendly approach to ketone diversification. The use of ketoreductase (KRED) enzyme libraries enables the highly selective reduction of ketones to chiral secondary alcohols. researchgate.net By screening a diverse panel of enzymes, it is often possible to achieve high enantioselectivity for the synthesis of specific stereoisomers, which is a significant challenge using traditional chemical methods. researchgate.net

Environmental Fate and Biodegradation of 11,15 Dimethylhexadecan 7 One

Microbial Degradation Mechanisms and Pathways

No information is currently available on the specific aerobic microorganisms capable of degrading 11,15-Dimethylhexadecan-7-one or the biochemical pathways involved.

There is currently no data on the anaerobic biodegradation of this compound, including the types of microorganisms that might be involved under anoxic conditions.

Specific microbial communities responsible for the degradation of this compound have not been identified or characterized in the existing scientific literature.

Kinetics of Biodegradation in Environmental Compartments

Quantitative data on the degradation rates of this compound in either soil or aquatic ecosystems are not available.

The influence of environmental factors such as temperature, pH, oxygen levels, and nutrient availability on the biodegradation rate of this compound has not been studied.

The environmental behavior of this compound remains an uninvestigated area of environmental chemistry and microbiology. Future research is necessary to elucidate its persistence, potential for bioaccumulation, and the mechanisms by which it may be broken down in various environmental compartments. Such studies would be crucial for a comprehensive environmental risk assessment of this compound.

Assessment of Environmental Persistence and Transformation

The environmental persistence of an organic compound is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical hydrolysis. For a molecule like this compound, its structure—a long aliphatic chain with a ketone functional group and methyl branches—is the primary determinant of its environmental behavior.

Environmental Monitoring and Detection of Degradation Products and Intermediates

A thorough search of environmental monitoring studies reveals no specific data on the detection of this compound or its degradation products in environmental matrices such as water, soil, or air. The analysis of long-chain aliphatic ketones in the environment is challenging due to their low concentrations and the complexity of environmental samples. sigmaaldrich.com

Hypothetically, if biodegradation of this compound were to occur, potential degradation pathways could involve:

Baeyer-Villiger Oxidation: As mentioned, this would lead to the formation of esters, which would then be hydrolyzed into an alcohol and a carboxylic acid.

Alpha-Hydroxylation: Introduction of a hydroxyl group on a carbon adjacent to the ketone.

Omega-Oxidation: Oxidation at the terminal methyl group of the longer alkyl chain, followed by beta-oxidation.

The resulting intermediates would be smaller, more polar molecules, such as shorter-chain ketones, alcohols, and carboxylic acids. Detecting such intermediates and linking them back to the parent compound would require sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), and targeted studies that have not yet been reported for this specific chemical. researchgate.net

Table 2: Hypothetical Degradation Intermediates of this compound

| Hypothetical Degradation Pathway | Potential Intermediate Products |

| Baeyer-Villiger Oxidation & Hydrolysis | 11,15-Dimethylhexadecan-7-ol; Heptanoic acid and its branched derivatives |

| Omega-Oxidation & Beta-Oxidation | Dicarboxylic acids; Shorter-chain branched ketones |

This table is purely speculative and based on known microbial degradation pathways for other aliphatic ketones. No environmental detection of these specific intermediates from this compound has been documented.

Research Applications and Potential of 11,15 Dimethylhexadecan 7 One and Its Analogues

Development of Advanced Analytical Standards and Reference Materials

In analytical chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical substances. For complex matrices such as environmental samples, agricultural products, and biological tissues, the identification of specific organic molecules often relies on chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). uw.edu.plcopernicus.orgnih.gov The analysis of branched-chain alkanes and ketones, which can be present as pheromones or metabolic byproducts, necessitates the use of corresponding analytical standards for unambiguous identification and quantification. researchgate.netpjoes.comnih.govrsc.org

Compounds like 11,15-Dimethylhexadecan-7-one can serve as valuable reference materials in several specialized areas:

Insect Pheromone Research: Many insect pheromones are long-chain hydrocarbons with methyl branches, and some also contain ketone functionalities. nih.govalfa-chemistry.comgoogle.comslu.se The synthesis of specific stereoisomers of such compounds is essential to confirm the structure of natural pheromones and to develop species-specific pest management strategies. rsc.org A standardized sample of this compound would be invaluable for chromatographic and spectroscopic libraries used in the identification of new, or verification of known, pheromones from various insect species, particularly moths (Lepidoptera). nih.govgoogle.com

Environmental and Food Analysis: Long-chain ketones can be found in various environmental compartments and food products. Accurate monitoring requires certified reference materials to ensure the reliability of analytical methods. dtic.milsigmaaldrich.com

Metabolomics: The study of metabolites in biological systems often involves the identification of a wide array of compounds, including branched-chain keto acids and other lipid-related molecules. researchgate.netpjoes.com While not a keto acid itself, the structural similarity of this compound to certain lipid metabolites makes it a potential candidate for use as an internal standard or for the validation of analytical methods in lipidomics research.

The development of analytical methods for branched-chain ketones, such as those used in coating solvents, further underscores the need for pure standards of these types of compounds. dtic.milresearchgate.net

Potential in Chemical Synthesis and Materials Science (e.g., as building blocks for polymers, surfactants, or functional materials)

The chemical structure of this compound, featuring a long aliphatic chain and a reactive ketone group, makes it a candidate building block for the synthesis of larger, more complex molecules and materials. rsc.org

Polymers: Long-chain ketones can be incorporated into polymer backbones. ucl.ac.ukcmu.edu For instance, acyclic diene metathesis (ADMET) polymerization can utilize diene monomers derived from long-chain ketones to create polyolefins with precisely spaced functional groups. cmu.edu The ketone group in a monomer derived from this compound could introduce specific properties into a polymer, such as altered crystallinity and melting point, due to the presence of both the ketone functionality and the methyl branches. cmu.edu Furthermore, ketone-functionalized polymer scaffolds are versatile precursors for creating polymer side-chain conjugates through reactions like oxime ligation. ucl.ac.uk This allows for the attachment of various functional molecules, which could be useful in creating materials for biomedical applications. google.comcmu.edutue.nl

Surfactants: Long-chain ketones are valuable intermediates in the synthesis of novel surfactants. pjoes.comwhiterose.ac.ukrsc.org The long, branched alkyl chain of this compound would confer significant hydrophobicity to a surfactant molecule. The ketone group can be chemically modified to introduce a hydrophilic head group. Common synthetic routes include:

Reductive Amination: The ketone can be converted to an amine, which can then be quaternized to form a cationic quaternary ammonium (B1175870) salt (QAS) surfactant. pjoes.comgoogle.com

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, which can then be ethoxylated or sulfated to create nonionic or anionic surfactants, respectively. whiterose.ac.uk

Surfactants derived from branched-chain ketones, often referred to as Gemini surfactants when they possess two lipophilic chains, can exhibit superior surface activity at lower concentrations compared to conventional linear surfactants. pjoes.comresearchcommons.orgresearchgate.net This enhanced efficiency is environmentally advantageous as it reduces the chemical load released into the environment. pjoes.comwhiterose.ac.uk

Functional Materials: The long, branched aliphatic structure is a key feature in certain functional materials. For example, similar long-chain hydrocarbons have been investigated for their ability to favorably alter lipid disorders. nih.govacs.org While this is a biological application, it highlights the potential for molecules with this type of structure to be incorporated into materials designed to interact with biological systems, for example, in drug delivery or as biocompatible coatings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 11,15-Dimethylhexadecan-7-one for reproducibility?

- Methodological Answer :

- Step 1 : Use high-purity precursors (e.g., alkanes or ketones) and validate their quality via GC-MS or NMR .

- Step 2 : Employ controlled reaction conditions (temperature, catalyst concentration) and document deviations. For novel methods, provide detailed protocols, including solvent ratios and purification steps (e.g., column chromatography) .

- Step 3 : Validate yields using triplicate experiments and report statistical uncertainties (e.g., ±5% error margins). Include raw data tables in appendices for transparency .

- Key Challenge : Balancing reaction efficiency with byproduct formation.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Primary : NMR (¹H and ¹³C) to confirm methyl group positions and ketone functionality. Cross-validate with FT-IR for carbonyl stretching frequencies (~1700 cm⁻¹) .

- Secondary : GC-MS for purity assessment and detecting low-abundance isomers. Calibrate instruments using certified reference standards (e.g., linear alkanes) .

- Data Reporting : Include spectra with annotated peaks and retention times. For discrepancies, compare against databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved in mechanistic studies?

- Methodological Answer :

- Approach 1 : Perform deuterium labeling to trace hydrogen migration pathways during synthesis. Analyze isotopic shifts in NMR .

- Approach 2 : Use computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental spectra .

- Critical Analysis : Quantify signal-to-noise ratios in spectral data and exclude outliers via Grubbs’ test. Document unresolved contradictions in supplementary materials .

Q. What strategies are effective for investigating the compound’s interactions in lipid bilayer systems?

- Methodological Answer :

- Experimental Design :

Prepare lipid vesicles (e.g., DPPC/DOPC mixtures) and incorporate this compound at varying concentrations.

Use DSC (Differential Scanning Calorimetry) to measure phase transition temperatures and SAXS/WAXS for structural analysis .

- Data Interpretation : Normalize results against solvent controls and report hysteresis effects. For statistical rigor, use ANOVA to compare replicates .

Q. How can researchers design a systematic review to evaluate the compound’s catalytic applications?

- Methodological Answer :

- Literature Search : Use domain-specific databases (e.g., SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND catalysis NOT industrial") .

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details. Exclude non-reproducible or methodologically flawed papers .

- Meta-Analysis : Tabulate catalytic efficiency (e.g., turnover numbers) and assess bias via funnel plots .

Data Management & Reproducibility

Q. What steps ensure raw data integrity for this compound in multidisciplinary studies?

- Methodological Answer :

- Data Curation : Store raw spectra, chromatograms, and computational outputs in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs .

- Metadata : Include instrument calibration dates, operator names, and environmental conditions (e.g., humidity for hygroscopic samples) .

- Reproducibility Checklist : Provide step-by-step protocols for critical procedures (e.g., sample lyophilization) and cross-validate with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.